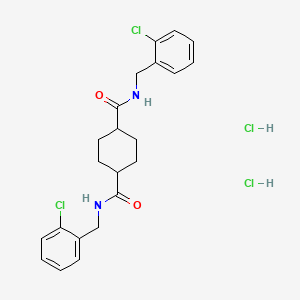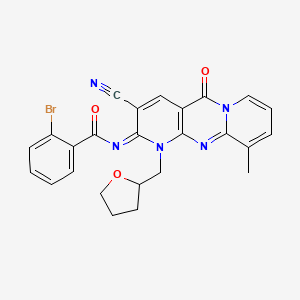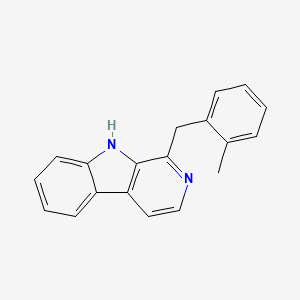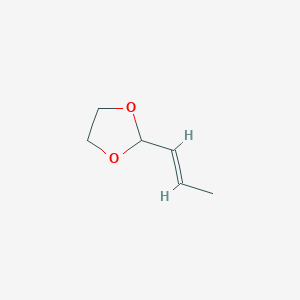
(trans)-N,N'-Bis(2-chlorobenzyl)-1,4-cyclohexanedicarboxamide dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(trans)-N,N’-Bis(2-chlorobenzyl)-1,4-cyclohexanedicarboxamide dihydrochloride is a chemical compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclohexane ring substituted with two chlorobenzyl groups and two amide functionalities. The dihydrochloride form indicates the presence of two hydrochloride ions associated with the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (trans)-N,N’-Bis(2-chlorobenzyl)-1,4-cyclohexanedicarboxamide dihydrochloride typically involves the reaction of 1,4-cyclohexanedicarboxylic acid with 2-chlorobenzylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(trans)-N,N’-Bis(2-chlorobenzyl)-1,4-cyclohexanedicarboxamide dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorobenzyl groups can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Applications De Recherche Scientifique
(trans)-N,N’-Bis(2-chlorobenzyl)-1,4-cyclohexanedicarboxamide dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (trans)-N,N’-Bis(2-chlorobenzyl)-1,4-cyclohexanedicarboxamide dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways and physiological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-Bis(2-chlorobenzyl)cyclohexanedicarboxamide: Lacks the trans configuration and dihydrochloride form.
N,N’-Bis(2-chlorobenzyl)terephthalamide: Contains a benzene ring instead of a cyclohexane ring.
N,N’-Bis(2-chlorobenzyl)adipamide: Contains an adipic acid backbone instead of a cyclohexane ring.
Uniqueness
(trans)-N,N’-Bis(2-chlorobenzyl)-1,4-cyclohexanedicarboxamide dihydrochloride is unique due to its trans configuration and the presence of two hydrochloride ions. This unique structure may confer specific chemical and biological properties that differentiate it from similar compounds.
Propriétés
Numéro CAS |
7289-21-6 |
|---|---|
Formule moléculaire |
C22H26Cl4N2O2 |
Poids moléculaire |
492.3 g/mol |
Nom IUPAC |
1-N,4-N-bis[(2-chlorophenyl)methyl]cyclohexane-1,4-dicarboxamide;dihydrochloride |
InChI |
InChI=1S/C22H24Cl2N2O2.2ClH/c23-19-7-3-1-5-17(19)13-25-21(27)15-9-11-16(12-10-15)22(28)26-14-18-6-2-4-8-20(18)24;;/h1-8,15-16H,9-14H2,(H,25,27)(H,26,28);2*1H |
Clé InChI |
XKZLLDQKULUMEB-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CCC1C(=O)NCC2=CC=CC=C2Cl)C(=O)NCC3=CC=CC=C3Cl.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![12-ethyl-12-methyl-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14163800.png)
![6-[5-(4-tert-Butylphenyl)[2,4'-bipyrimidin]-4(3H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14163803.png)
![(E)-3-(furan-2-yl)-N-[(4-methoxyphenyl)carbamothioyl]prop-2-enamide](/img/structure/B14163811.png)

![N-[4-(2,2-Diphenylethenyl)phenyl]-2-methoxy-N-(2-methoxyphenyl)aniline](/img/structure/B14163819.png)
![N-(pyridin-3-ylmethyl)[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B14163823.png)

![But-2-enedioic acid;10-[3-(dimethylamino)-2-methylpropyl]phenothiazine-2-carbonitrile](/img/structure/B14163849.png)
![(5Z)-5-[(E)-3-phenylprop-2-enylidene]-2-pyrrolidin-1-yl-1,3-thiazol-4-one](/img/structure/B14163853.png)
![1H-Isoindol-3-amine, N-(2-chlorophenyl)-1-[(2-chlorophenyl)imino]-, (Z)-](/img/structure/B14163858.png)


![5,6,7-Trifluoro-1H-benzo[D][1,3]oxazine-2,4-dione](/img/structure/B14163867.png)

